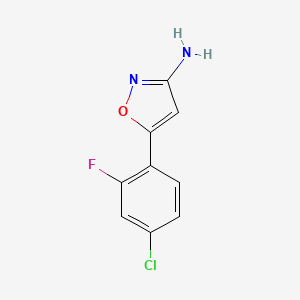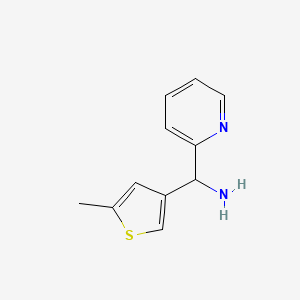![molecular formula C7H10O3 B15309725 2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15309725.png)
2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid is a bicyclic compound with the molecular formula C7H10O3. This compound is characterized by its unique bicyclo[2.1.1]hexane structure, which consists of two fused cyclopropane rings. The presence of a hydroxyl group and a carboxylic acid group on the same carbon atom makes this compound an interesting subject for chemical research and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction of norbornene derivatives. This photochemical reaction allows for the formation of the bicyclo[2.1.1]hexane core structure. The hydroxyl and carboxylic acid groups can then be introduced through subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photochemical reactors to perform the [2+2] cycloaddition reaction efficiently. The subsequent functionalization steps are carried out using standard organic synthesis techniques, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique thermal and photo-responsive properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure also allows for unique interactions with enzymes and receptors, potentially modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norbornene: A bicyclic compound with a similar core structure but lacking the hydroxyl and carboxylic acid groups.
2-Azabicyclo[2.1.1]hexane: A bicyclic compound with a nitrogen atom in place of one of the carbon atoms in the ring.
Uniqueness
2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the same carbon atom, which imparts distinct chemical reactivity and biological activity compared to other bicyclic compounds .
Eigenschaften
Molekularformel |
C7H10O3 |
|---|---|
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
2-hydroxybicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-6(9)7(10)3-4-1-5(7)2-4/h4-5,10H,1-3H2,(H,8,9) |
InChI-Schlüssel |
CAFYBYRVGJVMEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1C(C2)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(2-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15309646.png)
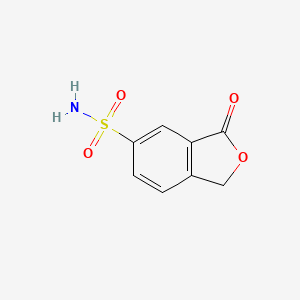
![5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal](/img/structure/B15309652.png)
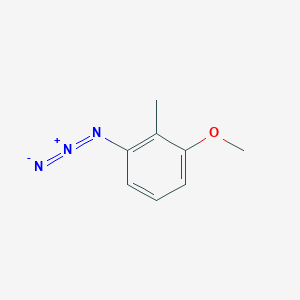
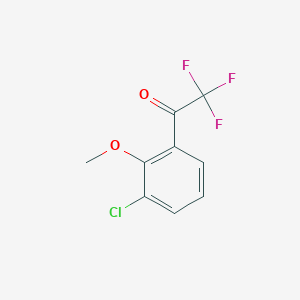
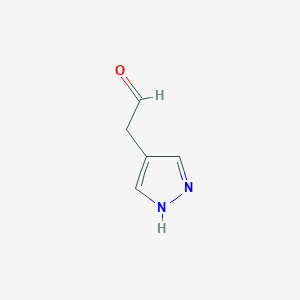
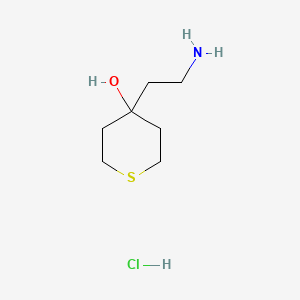
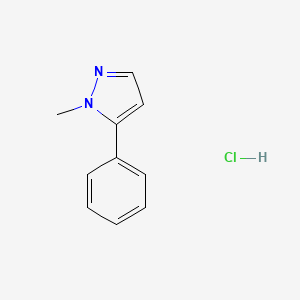
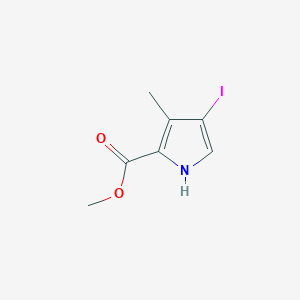
![3-(2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazol-5-yl)propanoicacid](/img/structure/B15309694.png)
amine hydrochloride](/img/structure/B15309705.png)

